molecular formula C17H19F3N4O B2967717 6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097912-32-6

6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2967717
CAS No.: 2097912-32-6
M. Wt: 352.361
InChI Key: FJZMQIRTPPAWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H19F3N4O and its molecular weight is 352.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The chemical synthesis of similar pyridine and fused pyridine derivatives involves the treatment of starting compounds with different reagents to afford novel derivatives. These derivatives have been evaluated for their binding energies towards specific target proteins through in silico molecular docking screenings, revealing moderate to good binding energies. Additionally, these compounds exhibited antimicrobial and antioxidant activity, demonstrating their potential utility in medicinal chemistry and drug development (Flefel et al., 2018).

  • Chemical Structure Analysis : The structural analysis of compounds similar to the specified chemical shows that they incorporate key structural features expected to chelate suitable metals. This property allows them to react with metals like Ag(I) to yield cationic chelates, which are then able to engage in particularly favorable patterns of hydrogen bonding, demonstrating the versatility of such compounds in the design of complex molecular structures (Duong et al., 2011).

Molecular Docking and In Vitro Screening

  • Molecular Docking Studies : The molecular docking studies of newly synthesized compounds, including pyridine derivatives, towards specific target proteins like GlcN-6-P synthase, highlight the potential of these compounds in therapeutic applications. The docking results revealed moderate to good binding energies, indicating the selective affinity of these compounds towards target proteins and their potential role in developing new therapeutic agents (Flefel et al., 2018).

Applications in Medicinal Chemistry

  • Antimicrobial and Antioxidant Activity : The compounds derived from similar synthesis methods have been subjected to antimicrobial and antioxidant screening, showing promising activity in these areas. This suggests their potential application in developing treatments for infections and conditions associated with oxidative stress (Flefel et al., 2018).

Properties

IUPAC Name

6-pyridin-4-yl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c18-17(19,20)12-23-9-5-13(6-10-23)11-24-16(25)2-1-15(22-24)14-3-7-21-8-4-14/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZMQIRTPPAWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.